![molecular formula C5H8N4O B068241 1-methyl-1H-pyrazole-4-carbohydrazide CAS No. 170020-91-4](/img/structure/B68241.png)
1-methyl-1H-pyrazole-4-carbohydrazide
Overview
Description
1-Methyl-1H-pyrazole-4-carbohydrazide is a chemical compound with the molecular formula C5H8N4O and a molecular weight of 140.14 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1-methyl-1H-pyrazole-4-carbohydrazide consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is substituted with a methyl group (CH3) and a carbohydrazide group (CONHNH2) .Physical And Chemical Properties Analysis
1-Methyl-1H-pyrazole-4-carbohydrazide is a powder that should be stored in a dark place, in an inert atmosphere, at 2-8°C . Its melting point is 166-168°C .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Pyrazoles, including 1-methyl-1H-pyrazole-4-carbohydrazide, have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals .
Agrochemistry
In the field of agrochemistry, pyrazoles are frequently used due to their diverse biological activities .
Coordination Chemistry
Pyrazoles are also used in coordination chemistry . They can act as ligands, coordinating with metal ions to form complex structures .
Organometallic Chemistry
In organometallic chemistry, pyrazoles are used to create a variety of organometallic compounds .
Cancer Treatment Research
1-Methyl-1H-pyrazole-4-carbohydrazide derivatives have been used in the research for the treatment of cancer . For example, they have been used as reagents for the preparation of MK-2461 analogs, which are inhibitors of c-Met kinase .
Treatment of Myeloproliferative Disorders
1-Methyl-1H-pyrazole-4-carbohydrazide derivatives have been used in the development of potential JAK2 inhibitors for myeloproliferative disorders therapy .
Inhibition of TGF-β1 and Active A Signaling
These compounds have been used in the research for the development of pyridine derivatives as TGF-β1 and active A signaling inhibitors .
γ-Secretase Modulators
1-Methyl-1H-pyrazole-4-carbohydrazide derivatives have been used as reagents for the preparation of aminothiazoles, which are γ-secretase modulators .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302, H312, H315, H319, H332, and H335, indicating that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Mechanism of Action
Target of Action
1-Methyl-1H-pyrazole-4-carbohydrazide is a derivative of pyrazole, a pharmacologically active scaffold that possesses almost all types of pharmacological activities Pyrazole derivatives have been found in diverse therapeutic categories such as anti-inflammatory, antipsychotic, anti-obesity, analgesic, h2-receptor agonist, and antidepressant agents .
Mode of Action
It’s worth noting that pyrazole derivatives have been involved in several reactions as a reagent for the preparation of various compounds with potential therapeutic effects .
Biochemical Pathways
Pyrazole derivatives have been known to interact with various biochemical pathways depending on their specific structures and functional groups .
Result of Action
Pyrazole derivatives have been known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
1-methylpyrazole-4-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-3-4(2-7-9)5(10)8-6/h2-3H,6H2,1H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXMGIRXVMUSLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-pyrazole-4-carbohydrazide | |
CAS RN |
170020-91-4 | |
Record name | 1-methyl-1H-pyrazole-4-carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Research suggests that the substituents on the pyrazole ring of 1-(substituted-pyrazole-4-carbonyl)-pyrazole derivatives, synthesized using 1-methyl-1H-pyrazole-4-carbohydrazide, significantly influence their herbicidal activity []. While the exact mechanism of action is not detailed in the provided research, the structure-activity relationship highlights the importance of specific modifications for enhancing the desired effects. This suggests that further investigations into the optimal substituents could lead to the development of more potent and selective herbicides.
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